2,6-dimethylphenyl 4-iodobenzenesulfonate
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Overview
Description
2,6-dimethylphenyl 4-iodobenzenesulfonate is an organic compound with the molecular formula C14H13IO3S. It is a sulfonate ester derived from 4-iodobenzenesulfonic acid and 2,6-dimethylphenol. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethylphenyl 4-iodobenzenesulfonate typically involves the esterification of 4-iodobenzenesulfonic acid with 2,6-dimethylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethylphenyl 4-iodobenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups on the phenyl ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The sulfonate ester group can be reduced to the corresponding sulfonic acid or sulfonamide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl sulfonates.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of sulfonic acids or sulfonamides.
Scientific Research Applications
2,6-dimethylphenyl 4-iodobenzenesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Material Science: Utilized in the preparation of functional materials with specific properties.
Biological Studies: Employed in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 2,6-dimethylphenyl 4-iodobenzenesulfonate involves its reactivity towards nucleophiles and electrophiles. The iodine atom and sulfonate ester group are key functional groups that participate in chemical reactions. The compound can act as an electrophile in nucleophilic substitution reactions, where the iodine atom is replaced by a nucleophile. Additionally, the sulfonate ester group can undergo hydrolysis or reduction, leading to the formation of sulfonic acids or sulfonamides.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dimethylphenyl 4-bromobenzenesulfonate
- 2,6-dimethylphenyl 4-chlorobenzenesulfonate
- 2,6-dimethylphenyl 4-fluorobenzenesulfonate
Uniqueness
2,6-dimethylphenyl 4-iodobenzenesulfonate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making it more reactive in nucleophilic substitution reactions. This unique reactivity can be exploited in various synthetic applications, making this compound a valuable compound in organic chemistry.
Properties
IUPAC Name |
(2,6-dimethylphenyl) 4-iodobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IO3S/c1-10-4-3-5-11(2)14(10)18-19(16,17)13-8-6-12(15)7-9-13/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFUINORCLTWCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OS(=O)(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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